molecular formula C24H21N3O3S B11423917 2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfonyl}-N-phenylacetamide

2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfonyl}-N-phenylacetamide

Cat. No.: B11423917
M. Wt: 431.5 g/mol
InChI Key: BLNMWUAAICOQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfonyl}-N-phenylacetamide: , also known by its CAS number 539808-22-5, is a chemical compound with the following molecular formula:

C28H30N4O2S\text{C}_{28}\text{H}_{30}\text{N}_4\text{O}_2\text{S}C28​H30​N4​O2​S

. It belongs to the class of sulfonamide compounds and exhibits interesting pharmacological properties.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common synthetic route includes the following reactions:

    Imidazole Formation: The imidazole ring is formed by reacting 4-methylbenzylamine with phenylglyoxal in the presence of a base.

    Sulfonation: The imidazole compound is then sulfonated using a suitable reagent (e.g., chlorosulfonic acid or sulfur trioxide).

    Amide Formation: The sulfonated intermediate is coupled with N-phenylacetic acid to yield the final product.

Industrial Production Methods: While industrial-scale production methods may vary, the above synthetic route provides a foundation for large-scale synthesis. Optimization and process development are crucial for efficient production.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The sulfone group in the compound can undergo oxidation reactions.

    Substitution: The phenyl and imidazole rings are susceptible to electrophilic substitution reactions.

    Reduction: Reduction of the imidazole ring or the sulfone group may occur under specific conditions.

Common Reagents and Conditions:

    Sulfonation: Chlorosulfonic acid or sulfur trioxide.

    Amide Formation: Activation reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products: The major product is the titled compound itself, which exhibits diverse applications.

Scientific Research Applications

Chemistry:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and pharmacophoric features.

    Catalysis: The sulfonamide group can serve as a ligand in transition metal-catalyzed reactions.

Biology and Medicine:

    Anticancer Properties: Investigations suggest its potential as an anticancer agent.

    Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways.

Industry:

    Materials Science: Its structural motifs may find applications in materials design.

    Pharmaceutical Industry: Companies may explore its derivatives for drug development.

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves interactions with cellular targets, possibly through enzyme inhibition or receptor binding.

Comparison with Similar Compounds

While this compound is unique, similar sulfonamide-based structures include:

    2-(2,4-Dichloro-5-methoxy[(4-methylphenyl)sulfonyl]anilino)-N-phenylacetamide: (CAS: 338961-23-2).

    N-[5-(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamic acid ethyl ester: (CAS: 1869118-24-0).

    N-[5-(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamic acid tert-butyl ester: (CAS: 1201187-44-1).

Properties

Molecular Formula

C24H21N3O3S

Molecular Weight

431.5 g/mol

IUPAC Name

2-[[4-(4-methylphenyl)-2-phenyl-1H-imidazol-5-yl]sulfonyl]-N-phenylacetamide

InChI

InChI=1S/C24H21N3O3S/c1-17-12-14-18(15-13-17)22-24(27-23(26-22)19-8-4-2-5-9-19)31(29,30)16-21(28)25-20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,25,28)(H,26,27)

InChI Key

BLNMWUAAICOQFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.